The synthesis of tris(ethylenediamine)platinum complexes hinges on stepwise ligand substitution kinetics, governed by platinum’s d⁸ electron configuration. In aqueous solutions, ethylenediamine (en) displaces labile ligands (e.g., Cl⁻, H₂O) from platinum precursors like PtCl₄ or K₂PtCl₄. This process follows a dissociative interchange mechanism, where the trans effect of existing ligands dictates the rate of en incorporation. For tris-chelation, three en molecules coordinate to Pt⁴⁺, forming the [Pt(en)₃]⁴⁺ core. The reaction proceeds via pseudo-first-order kinetics:
[Pt(H₂O)₄]⁴⁺ + en ⇌ [Pt(en)(H₂O)₂]⁴⁺ + 2H₂O (Rate-limiting) [Pt(en)(H₂O)₂]⁴⁺ + en ⇌ [Pt(en)₂]⁴⁺ + 2H₂O [Pt(en)₂]⁴⁺ + en → [Pt(en)₃]⁴⁺
Steric crowding during the third en addition reduces the rate constant by ~50% compared to the first substitution, necessitating extended reaction times (48–72 hours) at 60–80°C for complete conversion [4] [5].
Table 1: Ligand Substitution Kinetics for [Pt(en)₃]⁴⁺ Formation
Step | Intermediate | Rate Constant (k, M⁻¹s⁻¹) | Activation Barrier (kJ/mol) |
---|---|---|---|
1 | [Pt(en)(H₂O)₂]⁴⁺ | 1.2 × 10⁻³ | 75.3 |
2 | [Pt(en)₂]⁴⁺ | 8.7 × 10⁻⁴ | 81.6 |
3 | [Pt(en)₃]⁴⁺ | 5.3 × 10⁻⁴ | 89.1 |
Platinum(IV) in [Pt(en)₃]⁴⁺ exhibits high stability but requires tailored redox conditions for nitrate (NO₃⁻) coordination. Tetranitrate functionalization is achieved via anion metathesis: [Pt(en)₃]Cl₄ is treated with AgNO₃ in anaerobic, anhydrous acetone, precipitating AgCl and liberating [Pt(en)₃]⁴⁺ for NO₃⁻ association. The reaction:
[Pt(en)₃]Cl₄ + 4AgNO₃ → [Pt(en)₃](NO₃)₄ + 4AgCl↓
Cyclic voltammetry reveals irreversible reduction of Pt⁴⁺ to Pt²⁺ at -0.42 V vs. SCE in aqueous media, necessitating strict oxygen exclusion to prevent decomposition during nitrate exchange. Bulk electrolysis at -0.5 V quantitatively yields square-planar [Pt(en)₂]²⁺, underscoring the redox sensitivity that mandates potential-controlled synthesis [5].
Nitrate coordination in Pt(en)₃₄ is stabilized by entropy-driven counterion exchange. Weakly coordinating solvents (e.g., acetone, tetrahydrofuran) favor NO₃⁻ association through ion-pairing, while protic solvents (e.g., H₂O) promote dissociation. FTIR confirms κ¹-O coordination (ν₃ band at 1380 cm⁻¹, Δν₃ = 50 cm⁻¹ vs. free NO₃⁻). The mechanism:
[Pt(en)₃]⁴⁺(solv) + 4NO₃⁻(solv) ⇌ [Pt(en)₃](NO₃)₄(s) + n(solv)
Alkali metal sequestrants (e.g., Na₂CO₃, K₂CO₃) are critical during synthesis, precipitating chloride salts (Ksp AgCl = 1.8 × 10⁻¹⁰) to drive equilibrium toward nitrate binding. Solid-state stability is enhanced by bulky counterions (e.g., [ZnCl₄]²⁻ in analogous complexes), which limit lattice vibrations and nitrate mobility [1] [5].
Table 3: Counterion Effects on Nitrate Coordination Stability
Counterion in Precursor | Association Constant (Kₐ, M⁻¹) | Thermal Stability (T_dec, °C) |
---|---|---|
Cl⁻ | 1.2 × 10² | 120 |
NO₃⁻ | 8.7 × 10³ | 195 |
SO₄²⁻ | 5.4 × 10² | 145 |
[ZnCl₄]²⁻ | 2.1 × 10⁴ | >220 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1